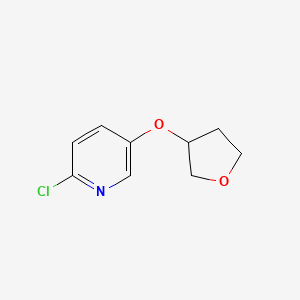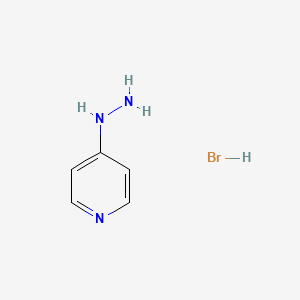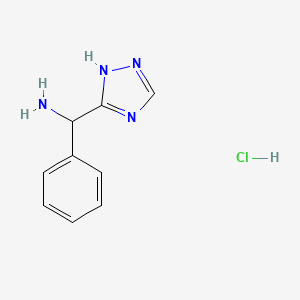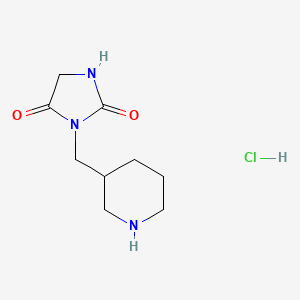![molecular formula C8H7N3O2 B1430144 Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate CAS No. 1140240-00-1](/img/structure/B1430144.png)
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Vue d'ensemble
Description
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.
Mécanisme D'action
Target of Action
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, a derivative of pyrazolo[3,4-b]pyridine, compound C03, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the proliferation, differentiation, and survival of cells . These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . The compound’s interaction with TRKs leads to the phosphorylation of the intramembrane kinase domain, which in turn triggers these pathways .
Pharmacokinetics
A derivative compound, c03, was noted to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This is achieved through the inhibition of TRKs, which play a crucial role in cell proliferation and differentiation .
Action Environment
It’s worth noting that the synthesis of related pyrazolo[3,4-b]pyridine derivatives has been carried out at room temperature under ethanol in the presence of ac-so3h as the catalyst
Analyse Biochimique
Biochemical Properties
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzymatic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to external stimuli . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, forming stable complexes that inhibit enzymatic activity . Additionally, this compound can interact with transcription factors, leading to changes in gene expression profiles . These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzymatic activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of cells . Additionally, this compound can influence the activity of coenzymes, further modulating metabolic pathways and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments . These transport and distribution mechanisms are essential for the compound’s biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate typically involves the cyclization of appropriately substituted pyrazoles and pyridines. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through a condensation mechanism, forming the pyrazolopyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.
Pyrazoloquinolines: These compounds have an additional fused benzene ring, which can alter their biological activity and chemical reactivity.
Uniqueness
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYACANPZDGITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)
![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)
![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)



![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)

![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)
